Cas no 1870366-60-1 (tert-butyl N-(3-bromo-5-fluorophenyl)carbamate)

Tert-butyl N-(3-bromo-5-fluorophenyl)carbamate is a halogenated carbamate derivative used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its key structural features include a tert-butyloxycarbonyl (Boc) protecting group and a bromo-fluoro-substituted aromatic ring, offering versatility in further functionalization. The bromine and fluorine substituents enhance reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the Boc group provides stability and selective deprotection under mild acidic conditions. This compound is valued for its high purity, consistent performance in multistep syntheses, and utility in constructing complex heterocycles or active pharmaceutical ingredients (APIs). Proper handling under inert conditions is recommended due to its sensitivity to moisture and strong bases.
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate structure
1870366-60-1 structure
Product Name:tert-butyl N-(3-bromo-5-fluorophenyl)carbamate
CAS No:1870366-60-1
MF:C11H13BrFNO2
MW:290.128825902939
MDL:MFCD27992013
CID:4936959
PubChem ID:73425301
Update Time:2025-06-12

tert-butyl N-(3-bromo-5-fluorophenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • TERT-BUTYL (3-BROMO-5-FLUOROPHENYL)CARBAMATE
    • tert-butyl N-(3-bromo-5-fluorophenyl)carbamate
    • MDL: MFCD27992013
    • Inchi: 1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-7(12)4-8(13)6-9/h4-6H,1-3H3,(H,14,15)
    • InChI Key: CYZOFJXGDFDBSG-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CC(=C1)NC(=O)OC(C)(C)C)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 255
  • XLogP3: 3.3
  • Topological Polar Surface Area: 38.3

tert-butyl N-(3-bromo-5-fluorophenyl)carbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A019125366-1g
Tert-butyl (3-bromo-5-fluorophenyl)carbamate
1870366-60-1 95%
1g
$998.00 2023-09-02
Enamine
EN300-3529726-0.05g
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate
1870366-60-1 95.0%
0.05g
$528.0 2025-03-18
Enamine
EN300-3529726-0.1g
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate
1870366-60-1 95.0%
0.1g
$553.0 2025-03-18
Enamine
EN300-3529726-0.25g
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate
1870366-60-1 95.0%
0.25g
$579.0 2025-03-18
Enamine
EN300-3529726-0.5g
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate
1870366-60-1 95.0%
0.5g
$603.0 2025-03-18
Enamine
EN300-3529726-1.0g
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate
1870366-60-1 95.0%
1.0g
$628.0 2025-03-18
Enamine
EN300-3529726-2.5g
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate
1870366-60-1 95.0%
2.5g
$1230.0 2025-03-18
Enamine
EN300-3529726-5.0g
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate
1870366-60-1 95.0%
5.0g
$1821.0 2025-03-18
Enamine
EN300-3529726-10.0g
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate
1870366-60-1 95.0%
10.0g
$2701.0 2025-03-18
Enamine
EN300-3529726-1g
tert-butyl N-(3-bromo-5-fluorophenyl)carbamate
1870366-60-1
1g
$628.0 2023-09-03

Additional information on tert-butyl N-(3-bromo-5-fluorophenyl)carbamate

Comprehensive Overview of tert-butyl N-(3-bromo-5-fluorophenyl)carbamate (CAS No. 1870366-60-1)

tert-butyl N-(3-bromo-5-fluorophenyl)carbamate (CAS No. 1870366-60-1) is a specialized organic intermediate widely utilized in pharmaceutical and agrochemical research. This compound, characterized by its bromo and fluoro substituents, serves as a critical building block in the synthesis of bioactive molecules. Its unique structure, featuring a tert-butyl carbamate group, enhances stability and reactivity, making it a preferred choice for cross-coupling reactions and peptide modifications.

In recent years, the demand for halogenated aromatic compounds like tert-butyl N-(3-bromo-5-fluorophenyl)carbamate has surged due to their pivotal role in drug discovery and material science. Researchers frequently search for "efficient synthesis of bromo-fluorophenyl derivatives" or "applications of tert-butyl carbamates in medicinal chemistry," reflecting the compound's relevance in cutting-edge studies. Its compatibility with palladium-catalyzed reactions and Suzuki-Miyaura couplings further underscores its versatility.

The compound's molecular weight and logP value are often discussed in QSAR modeling and ADMET profiling, addressing growing interest in computational chemistry tools. With the rise of green chemistry trends, queries like "eco-friendly purification of tert-butyl carbamates" highlight the need for sustainable synthesis methods. CAS No. 1870366-60-1 is also referenced in patents exploring kinase inhibitors and anticancer agents, aligning with the pharmaceutical industry's focus on targeted therapies.

From a technical perspective, tert-butyl N-(3-bromo-5-fluorophenyl)carbamate exhibits excellent solubility in polar aprotic solvents, facilitating its use in high-throughput screening. Its NMR spectra (particularly 19F and 1H signals) are well-documented, aiding in structural verification—a common concern among synthetic chemists. The compound's thermal stability up to 150°C makes it suitable for high-temperature reactions, a feature frequently queried in process optimization forums.

Emerging applications in PET radiopharmaceuticals have also brought attention to this compound, as the fluorine-18 isotope can be incorporated via its fluoroaryl moiety. Searches for "radiofluorination precursors" or "tert-butyl protecting group strategies" often cite CAS No. 1870366-60-1 as a key example. Additionally, its role in covalent inhibitor design—a hot topic in proteomics—demonstrates its interdisciplinary importance.

Quality control protocols for tert-butyl N-(3-bromo-5-fluorophenyl)carbamate emphasize HPLC purity (>98%) and residual solvent analysis, addressing regulatory requirements in GMP manufacturing. The compound's crystallinity and melting point (typically 85–88°C) are frequently analyzed to ensure batch consistency—a critical factor for industrial-scale production. Recent publications on "continuous flow synthesis of carbamates" further explore scalable approaches for derivatives like this.

In summary, tert-butyl N-(3-bromo-5-fluorophenyl)carbamate (CAS No. 1870366-60-1) represents a multifaceted tool for modern organic synthesis. Its integration into fragment-based drug design, bioconjugation, and catalysis research ensures its enduring value across scientific disciplines. As AI-assisted retrosynthesis platforms evolve, this compound's reaction pathways and derivatization potential continue to inspire innovative methodologies in chemical research.

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.